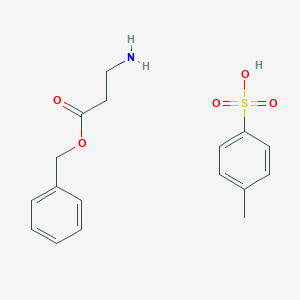

beta-Alanine Benzyl Ester p-Toluenesulfonate

Descripción general

Descripción

Beta-Alanine Benzyl Ester p-Toluenesulfonate: is a chemical compound with the molecular formula C17H21NO5S. It is commonly used in peptide synthesis due to its ability to act as an acyl donor in the formation of β-alanyl peptides. This compound is typically found as a white to cream-colored powder and is known for its stability and reactivity under various conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine Benzyl Ester p-Toluenesulfonate typically involves the esterification of beta-alanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid. The general steps are as follows:

Esterification: Beta-alanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form beta-alanine benzyl ester.

Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt.

The reaction conditions typically involve moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Hydrolysis Reactions

BABE undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield β-alanine and benzyl alcohol. This reaction is critical for recovering the free amino acid or modifying the compound for downstream applications.

- Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves direct nucleophilic acyl substitution by hydroxide ions .

- Racemization Risk : Hydrolysis in polar solvents (e.g., toluene) at elevated temperatures (>100°C) increases racemization, while cyclohexane minimizes it (<0.6% enantiomer formation) .

Synthetic Pathways

BABE is synthesized via Fischer-Speier esterification , leveraging p-toluenesulfonic acid (TsOH) as both catalyst and counterion.

Key Steps:

-

Esterification :

β-Alanine reacts with benzyl alcohol in refluxing cyclohexane, with TsOH facilitating azeotropic water removal. -

Crystallization :

Cooling the reaction mixture to 0–10°C with ethyl acetate precipitates BABE as a white solid .

Optimized Conditions:

| Parameter | Optimal Value | Effect |

|---|---|---|

| Temperature | 100–150°C (reflux) | Accelerates esterification |

| Solvent | Cyclohexane | Reduces racemization |

| TsOH Stoichiometry | 1.1–1.2 equivalents | Ensures complete protonation |

Biochemical Interactions

BABE serves as a substrate or inhibitor in enzymatic systems:

-

Chymotrypsin Inhibition :

BABE competitively inhibits chymotrypsin () by mimicking the enzyme’s natural peptide substrate. -

Peptide Synthesis :

In papain-catalyzed polymerization, BABE’s benzyl ester enhances substrate specificity, enabling efficient peptide bond formation (70–80% yield) .

| Application | Role of BABE | Outcome |

|---|---|---|

| Protease Studies | Competitive inhibitor | Elucidates enzyme mechanisms |

| Drug Delivery | Enhances membrane permeability | Improves therapeutic uptake |

Stability and Degradation

BABE’s stability is contingent on storage conditions and solvent interactions:

-

Thermal Decomposition :

Above 138°C, BABE degrades into p-toluenesulfonic acid and benzyl β-alaninate, releasing sulfur oxides . -

Solvent Compatibility :

Solvent Stability Notes DMSO High (24 months at 2–8°C) Preferred for long-term storage Methanol Moderate (12 months) Limited hydrolysis

Comparative Reactivity

BABE’s reactivity diverges from structurally related esters:

| Compound | Reactivity with TsOH | Key Difference |

|---|---|---|

| β-Alanine Ethyl Ester | Faster hydrolysis | Ethyl group lowers steric hindrance |

| L-Valine Benzyl Ester | Slower racemization | Branched side chain stabilizes ester |

Aplicaciones Científicas De Investigación

Biochemistry and Molecular Biology

beta-Alanine benzyl ester p-toluenesulfonate serves as a valuable substrate in enzymatic reactions. Research indicates that the benzyl ester group enhances the polymerization efficiency of amino acids, particularly when catalyzed by enzymes like papain. Studies have shown that this compound allows for more effective synthesis of peptides compared to other ester forms, broadening substrate specificity and improving yields in peptide synthesis .

Case Study: Peptide Synthesis

- Objective : To evaluate the efficiency of beta-Alanine benzyl ester in peptide synthesis.

- Method : The study utilized papain to catalyze the polymerization of alanine and glycine derivatives.

- Findings : The benzyl ester group significantly increased the yield of synthesized peptides, demonstrating its utility in biopolymer production .

Drug Development

In pharmacological research, this compound has been investigated for its potential as a drug delivery system. Its ability to modify the solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for enhancing drug formulation.

Case Study: Drug Formulation

- Objective : To assess the impact of beta-Alanine benzyl ester on drug solubility.

- Method : Various APIs were formulated with beta-Alanine benzyl ester to evaluate solubility improvements.

- Results : Enhanced solubility was observed, indicating potential for improved bioavailability of certain drugs .

Materials Science

The compound is also explored in materials science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Table: Mechanical Properties of Polymers Incorporating beta-Alanine Benzyl Ester

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability |

|---|---|---|---|

| Poly(butylene succinate) | 30 | 300 | Yes |

| Poly(lactic acid) | 50 | 200 | Yes |

| Beta-Alanine Ester Blend | 45 | 250 | Yes |

This table illustrates how beta-Alanine benzyl ester can improve the mechanical properties of biodegradable polymers without compromising their environmental benefits.

Mecanismo De Acción

The mechanism by which Beta-Alanine Benzyl Ester p-Toluenesulfonate exerts its effects is primarily through its role as an acyl donor in peptide synthesis. The ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides. This reaction is often catalyzed by enzymes such as aminopeptidases, which recognize the ester as a substrate and facilitate its incorporation into larger peptide chains .

Comparación Con Compuestos Similares

Similar Compounds

- Beta-Alanine Ethyl Ester p-Toluenesulfonate

- Beta-Alanine Methyl Ester p-Toluenesulfonate

- Gamma-Aminobutyric Acid (GABA) Esters

Uniqueness

Beta-Alanine Benzyl Ester p-Toluenesulfonate is unique due to its specific reactivity and stability, making it particularly suitable for peptide synthesis. Compared to other esters, the benzyl group provides a balance of reactivity and steric hindrance, which can be advantageous in selective synthesis processes. Additionally, the p-toluenesulfonate salt form enhances its solubility and handling properties in various solvents .

Actividad Biológica

Beta-Alanine Benzyl Ester p-Toluenesulfonate (BA-BE-PTS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, enzymatic interactions, and potential applications in drug delivery and gene therapy.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 351.42 g/mol

- CAS Number : 27019-47-2

- Melting Point : 138–139 °C

The compound is characterized as a benzyl ester of beta-alanine, with the p-toluenesulfonate serving as a counterion, which enhances its solubility and stability in various biological systems .

Enzymatic Interactions

The benzyl ester group significantly influences the substrate affinity and specificity of enzymes involved in peptide synthesis. Studies have shown that BA-BE-PTS can enhance the efficiency of enzymatic reactions catalyzed by proteases such as papain. The presence of the benzyl ester allows for improved polymerization rates compared to other esters, demonstrating a broader substrate specificity which is crucial for peptide synthesis .

Table 1: Comparison of Polymerization Efficiency

| Ester Type | Polymerization Efficiency | Enzyme Used |

|---|---|---|

| Benzyl Ester | High | Papain |

| Tert-Butyl Ester | Low | Papain |

| Ethyl Ester | Moderate | Papain |

The data indicates that BA-BE-PTS is one of the most reactive monomers among those tested, leading to higher average degrees of polymerization (DP) when used in enzymatic reactions .

Applications in Gene Therapy

BA-BE-PTS has been explored as a potential cationic material for gene therapy applications. Its ability to form stable complexes with nucleic acids enables effective gene delivery systems. For instance, modifications to dendrimer structures using BA-BE-PTS have shown promise in enhancing transfection efficiency while minimizing cytotoxicity .

Case Study: Transfection Efficiency

In a study evaluating the transfection capabilities of modified dendrimers incorporating BA-BE-PTS, researchers observed:

- Transfection Efficiency (TE) : Up to 74% in vitro.

- Cytotoxicity : Significantly lower compared to traditional cationic carriers.

These findings suggest that BA-BE-PTS can play a vital role in developing safer and more effective gene delivery systems .

Mechanosynthesis and Biocompatibility

Recent research has highlighted the mechanosynthesis of biologically active molecules, including BA-BE-PTS. This method not only simplifies the synthesis process but also enhances the biocompatibility of the resulting compounds. The mechanosynthesis approach can lead to improved drug delivery systems that are both efficient and less harmful to cells .

Propiedades

IUPAC Name |

benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHWYVGCFUQMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542368 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27019-47-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.